molecular formula C8H12N2O B14566201 4-Ethyl-2-methoxy-6-methylpyrimidine CAS No. 61640-49-1

4-Ethyl-2-methoxy-6-methylpyrimidine

Cat. No.: B14566201
CAS No.: 61640-49-1
M. Wt: 152.19 g/mol
InChI Key: XZBZVNISTZXYNZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxy-6-methylpyrimidine is a substituted pyrimidine derivative characterized by ethyl, methoxy, and methyl groups at positions 4, 2, and 6, respectively. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Properties

CAS No.

61640-49-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-ethyl-2-methoxy-6-methylpyrimidine

InChI

InChI=1S/C8H12N2O/c1-4-7-5-6(2)9-8(10-7)11-3/h5H,4H2,1-3H3

InChI Key

XZBZVNISTZXYNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methoxy-6-methylpyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with guanidine in the presence of a base can lead to the formation of the desired pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Ethyl-2-methoxy-6-methylpyrimidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Methoxy vs. Chloro/Amine : Methoxy at position 2 (target compound) provides electron-donating effects, enhancing stability compared to electron-withdrawing chloro (4-Chloro-6-Ethyl-2-Methylpyrimidine) . The amine group in 4-Methoxy-6-methylpyrimidin-2-amine facilitates intermolecular hydrogen bonding, unlike the methoxy group .
  • Ethyl vs.
  • Hydroxy vs. Methoxy : The hydroxy group in 2-Ethoxy-4-hydroxy-6-methylpyrimidine enables stronger hydrogen bonding but reduces stability under acidic conditions compared to methoxy .

Physical Properties:

  • Melting Points : 4-Methoxy-6-methylpyrimidin-2-amine-picrate complex melts at 399 K , while sulfanyl derivatives melt at 113–115°C .
  • NMR Data : Methoxy protons resonate at δ 3.27 ppm in DMSO-d₆, consistent with electron-donating effects .

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